molecular formula C9H12BrN3 B581454 5-Amino-3-bromo-2-pyrrolidinopyridine CAS No. 1216280-56-6

5-Amino-3-bromo-2-pyrrolidinopyridine

Cat. No.: B581454
CAS No.: 1216280-56-6
M. Wt: 242.12
InChI Key: MZQTVMDWOFCFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-bromo-2-pyrrolidinopyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of an amino group at the 5th position, a bromine atom at the 3rd position, and a pyrrolidine ring attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-2-pyrrolidinopyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like acetic acid and catalysts such as palladium or copper to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5-amino-2-pyrrolidinopyridine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-3-bromo-2-pyrrolidinopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of compounds with improved therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-pyrrolidinopyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine ring provides additional steric and electronic properties that influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    5-Amino-3-bromo-2-chloropyridine: Similar structure but with a chlorine atom instead of a pyrrolidine ring.

    2-Amino-5-bromopyridine: Lacks the pyrrolidine ring, making it less sterically hindered.

    5-Amino-2-pyrrolidinopyridine: Similar but without the bromine atom.

Uniqueness: 5-Amino-3-bromo-2-pyrrolidinopyridine is unique due to the combination of the amino group, bromine atom, and pyrrolidine ring. This combination provides a distinct set of chemical and physical properties that can be exploited in various applications. The presence of the pyrrolidine ring enhances the compound’s stability and reactivity compared to its simpler analogs .

Properties

IUPAC Name

5-bromo-6-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQTVMDWOFCFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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